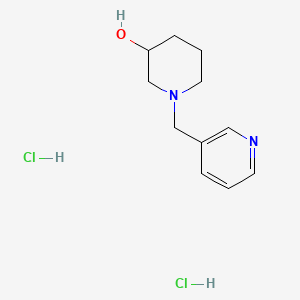

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride

Description

Systematic IUPAC Name and Alternative Nomenclatural Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The preferred International Union of Pure and Applied Chemistry name is this compound, which accurately describes the structural arrangement of the molecule. Alternative nomenclatural representations include 1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride, which employs parenthetical notation to clarify the connectivity pattern between the pyridine ring and the methylene linker. Additional systematic naming variations documented in chemical databases include 1-(pyridin-3-ylmethyl)piperidin-3-ol;dihydrochloride, utilizing semicolon notation to separate the base compound from its salt form.

The nomenclature system reflects the structural hierarchy where the piperidine ring serves as the parent heterocycle, with the pyridin-3-ylmethyl group functioning as a nitrogen substituent at position 1 of the piperidine ring. The hydroxyl group is positioned at carbon 3 of the piperidine ring, establishing the stereochemical complexity of the molecule. Database entries consistently maintain this nomenclatural framework across multiple chemical information systems, ensuring standardized identification protocols for research and regulatory purposes.

CAS Registry Number and Regulatory Database Identifiers

The compound possesses the Chemical Abstracts Service Registry Number 1185307-92-9, which serves as the unique numerical identifier within the Chemical Abstracts Service database system. This registry number provides unambiguous identification for regulatory compliance, literature searching, and chemical inventory management across international scientific and commercial databases. The PubChem Compound Identifier for this chemical entity is 45786844, establishing its presence within the National Center for Biotechnology Information chemical database infrastructure.

Within the Environmental Protection Agency CompTox Chemicals Dashboard, the compound carries the DSSTox Substance Identifier DTXSID00671476, linking it to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency. These multiple database identifiers create a comprehensive identification network that facilitates cross-referencing between different chemical information systems and regulatory frameworks. The compound's registration across these major chemical databases indicates its recognition as a distinct chemical entity with documented structural and property information.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 1185307-92-9 | Registry Number |

| PubChem | 45786844 | Compound Identifier |

| DSSTox | DTXSID00671476 | Substance Identifier |

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C11H18Cl2N2O represents the complete elemental composition of this compound, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This stoichiometric arrangement yields a molecular weight of 265.18 grams per mole, as determined through standard atomic weight calculations using International Union of Pure and Applied Chemistry accepted atomic masses. The molecular weight calculation incorporates the atomic weights of carbon (12.011), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999) to establish the precise molar mass value.

Detailed compositional analysis reveals the percent by mass distribution of each element within the compound structure. Carbon constitutes approximately 49.82 percent of the total molecular mass, representing the largest elemental contribution due to the presence of multiple aromatic and aliphatic carbon centers. Hydrogen accounts for approximately 6.84 percent of the molecular weight, distributed across both aromatic and aliphatic positions throughout the molecule. Chlorine contributes approximately 26.74 percent of the total mass, reflecting the dihydrochloride salt formation that incorporates two chloride ions. Nitrogen represents approximately 10.56 percent of the molecular composition, arising from the two nitrogen atoms present in the pyridine and piperidine ring systems. Oxygen comprises approximately 6.03 percent of the total molecular weight, originating from the single hydroxyl functional group attached to the piperidine ring.

| Element | Count | Atomic Weight | Mass Contribution | Percent Composition |

|---|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 | 49.82% |

| Hydrogen | 18 | 1.008 | 18.144 | 6.84% |

| Chlorine | 2 | 35.45 | 70.90 | 26.74% |

| Nitrogen | 2 | 14.007 | 28.014 | 10.56% |

| Oxygen | 1 | 15.999 | 15.999 | 6.03% |

| Total | 34 | - | 265.178 | 100.00% |

The stoichiometric analysis confirms the structural integrity of the compound as a dihydrochloride salt, where the base organic molecule C11H16N2O forms ionic interactions with two hydrochloric acid equivalents. This salt formation significantly influences the compound's solubility characteristics, stability profile, and crystalline properties compared to the free base form. The elemental composition data provides essential information for analytical method development, purity assessment, and quality control procedures in chemical research and development applications.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-4-2-6-13(9-11)8-10-3-1-5-12-7-10;;/h1,3,5,7,11,14H,2,4,6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLJXCYLODQKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671476 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-92-9 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound this compound can be represented by the molecular formula and has a molecular weight of approximately 218.26 g/mol. The structure features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated a cytotoxic effect on FaDu hypopharyngeal tumor cells, with IC50 values indicating enhanced potency compared to established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 9.28 | |

| MDA-MB-231 (breast cancer) | 19.9 | |

| OVCAR-3 (ovarian cancer) | 75.3 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it has shown inhibitory effects on histone acetyltransferase (HAT) activity, which is crucial in regulating gene expression related to cancer and other diseases . The IC50 values for different derivatives of piperidine compounds have been reported, providing insight into the structure-activity relationship.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

| Compound ID | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |

| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |

| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. Its interaction with key proteins involved in cellular signaling pathways suggests that it may modulate gene expression through epigenetic mechanisms. The compound's ability to inhibit HAT activity indicates potential interference with transcriptional regulation, which is particularly relevant in cancer biology .

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry highlighted the potential of piperidine derivatives, including this compound, in treating Chagas disease due to their efficacy against Trypanosoma cruzi amastigotes . This finding underscores the compound's versatility beyond anticancer applications.

Scientific Research Applications

Scientific Research Applications

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride is utilized across multiple domains of scientific research:

Medicinal Chemistry

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating conditions such as cancer and neurodegenerative diseases. For instance, research indicates that modifications of piperidine derivatives can lead to compounds with significant anticancer properties through mechanisms involving apoptosis induction in tumor cells .

Biological Studies

- Receptor Interaction : The compound is employed in studying receptor-ligand interactions, particularly with histamine H3 and sigma-1 receptors. These interactions are vital for understanding neurological pathways and developing drugs targeting these receptors .

Organic Synthesis

- Building Block : It functions as an essential intermediate in organic synthesis, facilitating the creation of more complex molecules. This includes its use in multi-component reactions leading to novel piperidine derivatives .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of 1-Pyridin-3-ylmethyl-piperidin-3-ol exhibited enhanced cytotoxicity against hypopharyngeal tumor cell lines compared to standard treatments like bleomycin. The research emphasized the importance of structural modifications to improve therapeutic efficacy .

Case Study 2: Neuropharmacology

In another investigation, the compound was analyzed for its potential as a neuroprotective agent. It was found to modulate neurotransmitter systems effectively, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride with other dihydrochloride salts:

Key Observations :

- Structural Diversity : While all compounds are dihydrochloride salts, their core structures vary significantly. The target compound features a piperidine-pyridine hybrid, whereas others like berotralstat include fluorinated aromatic systems .

- Solubility Trends : Dihydrochloride salts generally exhibit enhanced water solubility compared to free bases. For example, capmatinib and berotralstat show pH-dependent solubility, critical for oral bioavailability in pharmaceuticals .

- Hygroscopicity : Both the target compound and capmatinib dihydrochloride require dry storage, indicating sensitivity to moisture .

Key Observations :

- Pharmaceutical Relevance : Berotralstat and capmatinib are clinically approved drugs, highlighting the role of dihydrochloride salts in enhancing drug stability and solubility .

- Regulatory Restrictions: Some dihydrochlorides, like S-(2-(dimethylamino)ethyl) isothiourinium, face usage bans due to toxicity , whereas others (e.g., trientine) are essential therapeutics .

Preparation Methods

Catalytic Hydrogenation of 3-Aminopyridine Derivatives

One common approach involves the catalytic hydrogenation of 3-aminopyridine derivatives to form the piperidine ring system. Supported rhodium or palladium catalysts are typically used under hydrogen atmosphere to reduce the aromatic ring selectively to the saturated piperidine moiety.

- Catalysts: Rhodium on carbon, Palladium on carbon

- Conditions: Hydrogen pressure, solvent such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)

- Outcome: Formation of 3-aminopiperidine intermediates with varying enantiomeric purity

Resolution of Enantiomers

The resulting aminopiperidine intermediate is often racemic and requires resolution to isolate the desired enantiomer. This is achieved by forming diastereomeric salts using chiral acids such as dibenzoyl tartaric acid or mandelic acid.

- Chiral resolving agents: Dibenzoyl tartaric acid, (R)-mandelic acid

- Process: Salt formation followed by recrystallization to enhance enantiomeric purity

- Challenges: Multiple recrystallization steps may be required to achieve >98% e.e.

Acid Exchange to Form Dihydrochloride Salt

The purified enantiomeric amine is converted into the dihydrochloride salt by acid exchange with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Solvents: MTBE, ethyl acetate, or isopropanol

- Conditions: Controlled temperature and stoichiometry to avoid over-acidification

- Result: Formation of 1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride with high purity and stability

Detailed Research Findings and Optimization

Solvent Effects on Enantiopurity

Research has shown that the choice of solvent during the acid exchange and recrystallization steps significantly impacts the enantiomeric excess and yield.

Catalyst and Hydrogenation Conditions

| Catalyst | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Rhodium on carbon | 20 | 25-50 | Up to 98 | 85-90 | High selectivity and activity |

| Palladium on carbon | 15 | 30-60 | 95-97 | 80-88 | Slightly lower enantiopurity |

Optimizing hydrogen pressure and temperature is critical to avoid over-reduction or side reactions.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation of 3-aminopyridine | Rh/C or Pd/C, H2, MTBE or THF | Formation of racemic 3-aminopiperidine |

| 2 | Resolution of racemate | Dibenzoyl tartaric acid, recrystallization | Enantiomerically enriched 3-aminopiperidine |

| 3 | Acid exchange to form dihydrochloride salt | HCl gas or HCl in solvent (MTBE, EtOAc) | This compound |

Additional Notes on Process Improvements

- The use of chiral catalysts or asymmetric hydrogenation methods is under investigation to reduce the need for resolution steps.

- Continuous flow hydrogenation reactors have been explored to improve scalability and reproducibility.

- Alternative resolving agents and solvent systems are being tested to minimize the number of recrystallization cycles, improving overall yield and reducing waste.

Q & A

Q. What mechanistic insights explain its selectivity for specific enzyme isoforms (e.g., CYP3A4 vs. CYP2D6)?

- Methodology : Perform kinetic assays with human liver microsomes, using selective inhibitors (e.g., ketoconazole for CYP3A4). Pair with homology modeling (SWISS-MODEL) to identify key binding residues (e.g., heme coordination differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.